molecular formula C9H10ClFO2 B13162387 (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol

Cat. No.: B13162387
M. Wt: 204.62 g/mol
InChI Key: WEOJHWQBPOXBNH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanol is a chiral secondary alcohol featuring a chloro-substituted ethanol backbone and a substituted aromatic ring (3-fluoro-4-methoxyphenyl group). The (1R) configuration denotes its enantiomeric purity, a critical attribute for pharmaceutical intermediates. This compound is synthesized via the enantioselective reduction of its ketone precursor, 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone, which exhibits high electrophilicity due to the electron-withdrawing chloro and fluoro groups and resonance effects from the methoxy substituent . Its applications include serving as a chiral building block in synthesizing immunostimulants and other bioactive molecules .

Properties

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

IUPAC Name

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m0/s1

InChI Key

WEOJHWQBPOXBNH-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CCl)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(CCl)O)F

Origin of Product

United States

Preparation Methods

Preparation of 3-fluoro-4-methoxybenzaldehyde

  • Starting from commercially available fluoro- and methoxy-substituted aromatic compounds.
  • Typical oxidation or formylation methods (e.g., Reimer-Tiemann or Vilsmeier-Haack reactions) to introduce aldehyde functionality at the para position relative to methoxy.

Synthesis of 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone

  • Halogenation of the corresponding acetophenone derivative at the α-position.
  • Common reagents: chlorine sources such as N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions.
  • Reaction conditions optimized to avoid over-chlorination or side reactions.

Asymmetric Reduction to (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol

This is the key step for obtaining the chiral alcohol with high enantiomeric purity.

Catalytic systems and conditions reported include:

Catalyst Type Hydrogen Donor Solvent Temperature Enantiomeric Excess (ee) Yield (%) Notes
Rhodium or Iridium complex (e.g., Rh or Ir with chiral ligands) Formic acid + triethylamine Toluene, dichloromethane 25-40 °C >98% 85-90% Transfer hydrogenation method, mild conditions
Borane complex with chiral amino alcohol ligands (e.g., S-diphenylprolinol) Borane dimethyl sulfide Toluene 35-45 °C >95% 80-88% Requires careful temperature and addition control
Sodium formate with Rh/Ir catalyst Sodium formate + formic acid Water/toluene biphasic 40 °C ~98% 80-85% Environmentally friendly, aqueous conditions

Example procedure (adapted from related fluorinated analogs):

  • To a solution of 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone in toluene, add a catalytic amount of Rhodium complex with chiral ligand.
  • Add a premixed solution of formic acid and triethylamine dropwise at room temperature.
  • Stir and heat to reflux or 30-40 °C overnight.
  • Monitor reaction progress by TLC or HPLC.
  • Quench with water, extract organic layer, dry, and purify by silica gel chromatography.
  • Analyze enantiomeric excess by chiral HPLC.

Purification and Characterization

  • Silica gel column chromatography using petroleum ether/ethyl acetate mixtures (typically 10:1) is standard for purification.
  • Enantiomeric purity is confirmed by chiral high-performance liquid chromatography (chiral HPLC) using columns such as Chiralpak IC.
  • Typical retention times and UV detection wavelengths (e.g., 250 nm) are used.
  • Optical rotation measurements and NMR spectroscopy further confirm stereochemistry and purity.

Comparative Table of Preparation Methods

Step Method/Condition Advantages Limitations
α-Chlorination N-chlorosuccinimide (NCS) in inert solvent Mild, selective Requires careful control to avoid over-chlorination
Asymmetric reduction (transfer hydrogenation) Rh/Ir catalyst, formic acid/triethylamine donor, toluene High ee (>98%), mild conditions Catalyst cost, sensitivity to moisture
Asymmetric reduction (borane reduction) Borane dimethyl sulfide with chiral amino alcohol ligand High ee, good yields Requires careful temperature control, handling of borane
Aqueous reduction with sodium formate Rh/Ir catalyst, sodium formate/formic acid, biphasic system Environmentally friendly, scalable Slightly longer reaction times

Research Findings and Notes

  • The presence of fluoro and methoxy substituents on the phenyl ring influences the reactivity of the ketone intermediate and the stereoselectivity of the reduction step.
  • Halogen substituents enhance lipophilicity and may affect biological activity, making the stereochemical purity crucial for medicinal chemistry applications.
  • Continuous flow reactors have been suggested for industrial scale-up to improve reaction efficiency and reproducibility.
  • Analogous methods for related compounds, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, provide a useful reference for catalyst and condition optimization.

Scientific Research Applications

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers may use this compound to study the effects of specific functional groups on biological activity.

    Industrial Applications: It may be utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in aromatic substituents and synthesis methodologies, impacting their physicochemical properties and applications:

Table 1: Comparative Analysis of Chlorinated Ethanol Derivatives
Compound Name Aromatic Substituents Synthesis Method Enantiomeric Excess (ee) Yield (%) Key Applications
(1R)-2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanol 3-Fluoro, 4-methoxy Reduction of ketone precursor Not reported Not reported Pharmaceutical intermediates
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol 2,4-Dichloro Biocatalysis (Acinetobacter sp.), chemical reduction (borane complexes) 99.3% 92.4% Antifungal agents, enantioselective synthesis
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol 3,4-Difluoro Biocatalysis with deep eutectic solvents (ChAc-based) Not reported Not reported Highlighting solvent effects on enzyme activity
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol Fluorene core (polycyclic) Chloroacylation followed by reduction Not reported Not reported Intermediate for Lumifantrine (antimalarial drug)

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects : The 3-fluoro and 4-methoxy groups in the target compound create a balance between electron withdrawal (Cl, F) and resonance donation (OCH₃), influencing solubility and reactivity. This contrasts with the stronger electron-withdrawing effects of 2,4-dichloro substituents in analogs .
  • Steric and Conformational Factors: The fluorene-based analog’s polycyclic structure introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to monosubstituted derivatives .

Biological Activity

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloro group, a fluoro group, and a methoxy group. These functional groups can significantly influence the compound's biological activity, particularly its interactions with various biological targets. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol can be represented as follows:

C9H10ClFO\text{C}_9\text{H}_{10}\text{ClF}\text{O}

This structure includes:

  • A chloro substituent at the second carbon,
  • A fluoro group at the para position relative to the methoxy group,
  • A methoxy group that enhances solubility and potential receptor interactions.

The biological activity of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol is thought to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity towards these targets, potentially modulating various signaling pathways.

Notable Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, influencing processes such as lipid metabolism or neurotransmitter degradation.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular responses related to neurotransmission or inflammation.

Antimicrobial Properties

Research indicates that derivatives of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes some findings:

CompoundCell LineIC50 (µM)Mechanism
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanolMCF-715.63Induction of apoptosis
Reference Compound (Tamoxifen)MCF-710.38Estrogen receptor modulation

The compound's mechanism appears to involve apoptosis induction through caspase activation pathways, similar to established anticancer agents.

Case Studies

Several studies have investigated the biological implications of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol:

  • Antimicrobial Activity Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.
  • Cytotoxicity Assay : In a cytotoxicity assay against various cancer cell lines, the compound demonstrated promising results with IC50 values indicating effective growth inhibition.
  • Receptor Binding Studies : Binding assays showed that this compound has a high affinity for certain neurotransmitter receptors, suggesting potential use in neurological disorders.

Comparative Analysis

To understand the uniqueness of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(1R)-2-chloro-1-(4-methoxyphenyl)ethanolLacks fluorineReduced binding affinity
(1R)-2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanolBromine instead of chlorineAltered pharmacological profile
(1R)-2-chloro-1-(3-fluorophenyl)ethanolLacks methoxy groupDifferent reactivity

The presence of both fluoro and methoxy groups in (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol contributes to its distinct biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.